(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c1-13-15(11-14-7-5-6-10-17(14)23-13)12-18-19(22)21(20(24)25-18)16-8-3-2-4-9-16/h5-7,10-13,16H,2-4,8-9H2,1H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRRLZIWNFUAFE-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methyl-2H-chromen-3-carbaldehyde with cyclohexylamine and thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, given its unique structural features.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
Structural and Electronic Effects
- Lipophilicity : The cyclohexyl group in the target compound confers higher lipophilicity compared to analogs with shorter alkyl chains (e.g., pentyl in ) or polar substituents (e.g., 2-hydroxyethyl in ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Aromatic Interactions : Chromene and coumarin derivatives (e.g., ) exhibit stronger π-π stacking due to extended conjugation, whereas methoxy-substituted benzylidenes () introduce steric and electronic modulation for target selectivity.
- Hydrogen Bonding : Compounds with hydroxyl or nitro groups () demonstrate improved binding to enzymes via hydrogen bonds or dipole interactions, contrasting with the target compound’s reliance on hydrophobic and van der Waals forces.
Biological Activity
(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including antibacterial, antimalarial, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the biological activity of thiazolidinone derivatives, indicating their potential as therapeutic agents. The following sections detail specific biological activities associated with this compound.
1. Antibacterial Activity
Thiazolidinone derivatives have shown varying degrees of antibacterial activity. For instance, compounds similar to our target compound have demonstrated significant effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds were reported between 16–32 mg/ml for certain derivatives .
2. Antimalarial Activity
The antimalarial activity of thiazolidinones has been explored in various studies. For example, derivatives tested against chloroquine-resistant strains of Plasmodium falciparum showed promising results with IC50 values indicating effective inhibition of parasite growth. Specifically, one derivative exhibited an IC50 of 35.0 µM against chloroquine-sensitive strains and 151.4 µM against resistant strains .
3. Anticancer Activity
Thiazolidinones have also been evaluated for their anticancer properties. In vitro studies revealed that certain thiazolidinone derivatives exerted selective cytotoxic effects on various cancer cell lines. For instance, compounds demonstrated IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells and 8.9 µM to 15.1 µM against HeLa cells . These findings suggest a potential mechanism involving apoptosis induction through both extrinsic and intrinsic pathways.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Some thiazolidinones have been identified as inhibitors of key enzymes involved in disease processes, including proteases relevant to viral infections and bacterial growth.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The ability to trigger apoptosis in malignant cells is a crucial aspect of the anticancer activity observed in these compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:
| Study | Compound Tested | Biological Activity | IC50 Values |
|---|---|---|---|
| Zvarec et al., 2023 | Thiazolidinone Derivative | Antibacterial | 16–32 mg/ml |
| Mendgen et al., 2023 | Thiazolidinone Derivative | Antimalarial | 35.0 µM (sensitive), 151.4 µM (resistant) |
| Unspecified Study | Various Thiazolidinones | Anticancer (K562) | 8.5–14.9 µM |
Q & A
Q. How to establish structure-activity relationships (SAR) to guide drug development?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with modified substituents (e.g., replacing cyclohexyl with benzyl) and correlate with bioactivity .
- 3D-QSAR Models : CoMFA/CoMSIA analysis to predict activity cliffs (q² > 0.5 for validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
